![molecular formula C11H12N4 B1308921 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]piridin-4-il}piridina CAS No. 876708-23-5](/img/structure/B1308921.png)

3-{3H,4H,5H,6H,7H-imidazo[4,5-c]piridin-4-il}piridina

Descripción general

Descripción

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Aplicaciones Científicas De Investigación

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Mecanismo De Acción

Target of Action

The compound 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine, also known as 4-PYRIDIN-3-YL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE, is structurally similar to purines . This resemblance has led to its investigation for potential therapeutic significance. The compound is known to play a crucial role in numerous disease conditions .

Mode of Action

The compound’s first discovered bioactivity was as a positive allosteric modulator of the GABA A receptor . This means that it enhances the effect of GABA, a neurotransmitter, at the GABA A receptor, which can lead to an increase in the receptor’s activity .

Biochemical Pathways

Imidazopyridines, the group to which this compound belongs, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . This broad influence on cellular pathways underscores their medicinal significance in the central nervous system, digestive system, cancer, inflammation, and other conditions .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound can be considered, is an important part of medicinal chemistry and drug discovery . Their application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its influence on a wide range of cellular pathways . .

Análisis Bioquímico

Biochemical Properties

3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, this compound acts as a positive allosteric modulator of the GABA A receptor, influencing neurotransmission and exhibiting potential therapeutic effects in central nervous system disorders . Additionally, it has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential candidate for cancer treatment . The interactions of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine with these biomolecules are primarily mediated through binding to specific active sites, leading to modulation of their activity.

Cellular Effects

The effects of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to the active site of aromatase, inhibiting its activity and reducing estrogen biosynthesis . Additionally, 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine can activate the GABA A receptor by binding to an allosteric site, enhancing its inhibitory effects on neurotransmission . These molecular interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies in vitro and in vivo have demonstrated that 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects with minimal toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of active and inactive metabolites . The effects of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream, affecting its bioavailability and therapeutic efficacy . The localization and accumulation of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine in specific tissues have been studied, providing insights into its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing it to specific organelles, influencing its activity and function . The subcellular localization of 3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine has been linked to its ability to modulate cellular processes such as gene expression and apoptosis .

Métodos De Preparación

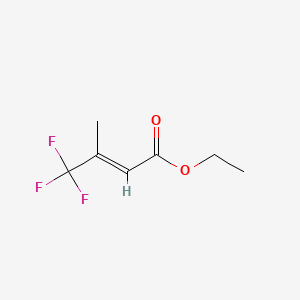

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating . This method is efficient and yields moderate to good results. Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and Michael addition reactions suggests that scalable production could be feasible with appropriate optimization of reaction conditions and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield partially saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, partially saturated derivatives, and substituted imidazopyridines, which can have varied biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.

Imidazo[1,5-a]pyridine: Another isomer with different biological activities.

Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.

Uniqueness

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its specific ring fusion and the resulting biological activities. Its ability to modulate GABA A receptors and influence multiple cellular pathways makes it a valuable compound for further research and potential therapeutic applications .

Propiedades

IUPAC Name |

4-pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-8(6-12-4-1)10-11-9(3-5-13-10)14-7-15-11/h1-2,4,6-7,10,13H,3,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMWJSLSINTZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424322 | |

| Record name | 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876708-23-5 | |

| Record name | 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)